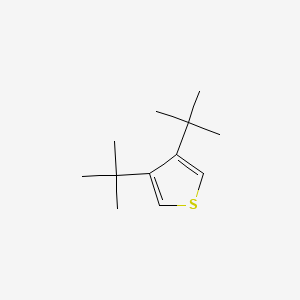
3,4-Ditert-butylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di-tert-butylthiophene is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. The presence of two tert-butyl groups at the 3 and 4 positions of the thiophene ring significantly alters its chemical properties and reactivity. This compound is of interest due to its unique steric and electronic characteristics, which make it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-di-tert-butylthiophene typically involves the bromination of tert-butylthiophene followed by a Grignard reaction. The process begins with the bromination of tert-butylthiophene using N-bromosuccinimide (NBS) in dimethylformamide (DMF) to yield 2-bromo-3,4-di-tert-butylthiophene. This intermediate is then subjected to a Grignard reaction with tert-butylmagnesium bromide, followed by cyclization to form 3,4-di-tert-butylthiophene .
Industrial Production Methods: While specific industrial production methods for 3,4-di-tert-butylthiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Di-tert-butylthiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Brominated and nitrated thiophene derivatives.
Scientific Research Applications
3,4-Di-tert-butylthiophene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives and polymers.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: While specific biological applications are limited, thiophene derivatives are generally investigated for their potential as pharmaceutical intermediates and bioactive compounds.
Mechanism of Action
The mechanism of action of 3,4-di-tert-butylthiophene in chemical reactions involves its ability to participate in various addition and substitution reactions due to the electron-rich nature of the thiophene ring. The tert-butyl groups provide steric hindrance, influencing the regioselectivity and stereochemistry of these reactions. For example, in Diels-Alder reactions, the compound acts as a diene, reacting with dienophiles to form cycloadducts .
Comparison with Similar Compounds
2,5-Di-tert-butylthiophene: Similar in structure but with tert-butyl groups at the 2 and 5 positions, affecting its reactivity and steric properties.
3,4,3’,4’-Tetra-tert-butylbithiophene: A dimeric form with four tert-butyl groups, used in the synthesis of highly congested thiophene oligomers.
Thiophene 1-oxides and 1,1-dioxides: Oxidized derivatives with increased reactivity, used in various synthetic applications.
Uniqueness: 3,4-Di-tert-butylthiophene is unique due to the specific positioning of the tert-butyl groups, which provides a distinct steric environment. This influences its reactivity and makes it a valuable intermediate for synthesizing sterically hindered thiophene derivatives and studying π-face selectivity in addition reactions .
Properties
CAS No. |
22808-03-3 |
|---|---|
Molecular Formula |
C12H20S |
Molecular Weight |
196.35 g/mol |
IUPAC Name |
3,4-ditert-butylthiophene |
InChI |
InChI=1S/C12H20S/c1-11(2,3)9-7-13-8-10(9)12(4,5)6/h7-8H,1-6H3 |
InChI Key |
MVJIADFSQHXQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC=C1C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


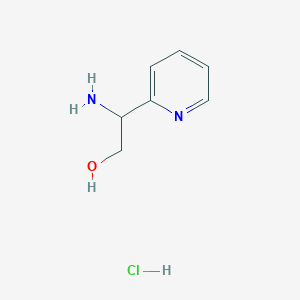
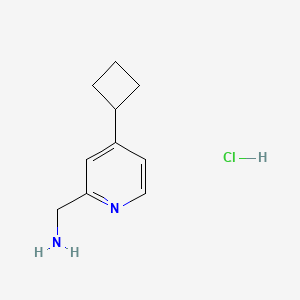
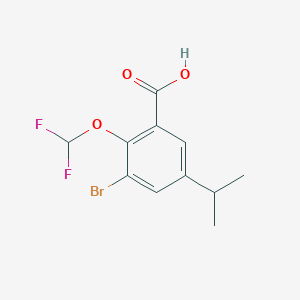

![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)
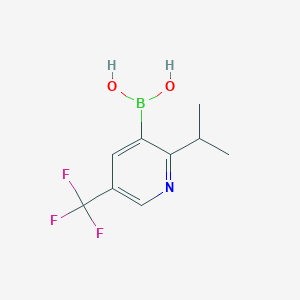
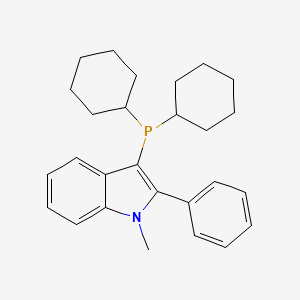
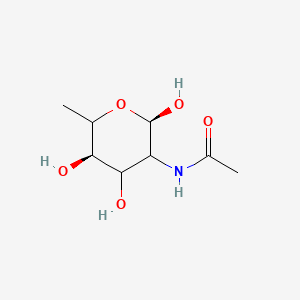
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081138.png)
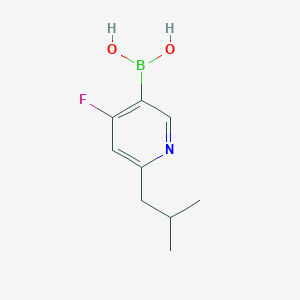

![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)

